2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
CAS No.: 37804-34-5
Cat. No.: VC2785023
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37804-34-5 |
|---|---|
| Molecular Formula | C11H8N2O4 |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
| Standard InChI Key | XPJCKTHELWCTTN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |
Introduction
| Identifier | Value |
|---|---|
| CAS Number | 37804-34-5 |
| IUPAC Name | 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid |
| Molecular Formula | C₁₁H₈N₂O₄ |
| Molecular Weight | 232.19 g/mol |
| European Community (EC) Number | 843-090-4 |
| InChI | InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
| InChIKey | XPJCKTHELWCTTN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O |
Structural Characteristics
The structure of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid consists of several key components that contribute to its chemical behavior and potential biological activity:
Core Structure
The molecule is built around a tetrahydropyrimidine ring, which serves as the central scaffold . This heterocyclic structure features:
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Two nitrogen atoms at positions 1 and 3
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Two carbonyl (oxo) groups at positions 2 and 4
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A phenyl group attached to the nitrogen at position 3
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A carboxylic acid functional group at position 5
Functional Groups
The presence of multiple functional groups confers unique chemical properties to this compound:
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Carboxylic Acid Group: Contributes to the acidic nature of the compound and enables salt formation and esterification reactions
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Carbonyl Groups: The two dioxo groups create potential sites for hydrogen bonding and nucleophilic attack
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Phenyl Ring: Provides hydrophobicity and potential for π-π interactions with biological targets
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Secondary Amine: The N-H group at position 1 can participate in hydrogen bonding as both donor and acceptor
Chemical Reactivity
The reactivity of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is primarily determined by its functional groups:
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Carboxylic Acid Reactions:
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Pyrimidine Ring Reactions:
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Phenyl Group Reactions:
Biological and Pharmaceutical Applications
The tetrahydropyrimidine structure is found in numerous biologically active compounds, giving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid potential pharmaceutical relevance.
Mechanism of Action
The potential mechanisms through which 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and similar compounds might exert their biological effects include:
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Enzyme Inhibition: Many derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.
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DNA Interaction: Some compounds have shown abilities to intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
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Reactive Oxygen Species Generation: Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects against cancer cells.
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Interaction with Biological Receptors: The structural features enable binding to specific biological targets, modulating their activity and leading to various pharmacological effects.
Related Compounds and Comparative Analysis
Comparing 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with related compounds provides valuable insights into structure-activity relationships and potential applications.
Structurally Similar Compounds
Table 3: Comparison of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with Related Compounds
Structure-Activity Relationships
The comparison of these compounds reveals important structure-activity relationships:
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Substitution Position: The position of phenyl substitution (N1 vs. N3) affects the biological activity profile and physicochemical properties.
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Functional Group Variations: The presence of carboxylic acid versus nitrile groups at position 5 influences solubility, pharmacokinetics, and target interactions.
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Alkyl vs. Aryl Substitution: Compounds with benzyl groups often exhibit different biological activities compared to those with direct phenyl attachment .
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Ring Substitution Patterns: Additional substitutions on the phenyl ring, such as methyl groups (p-tolyl), can fine-tune the biological activity and physicochemical properties.
Current Research and Future Perspectives
Current Research Trends
Current research involving 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related compounds is focused on several areas:
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Medicinal Chemistry Applications: Research continues to explore the potential of this compound in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory treatments.
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Structure Optimization: Structural modifications to enhance biological activity, improve pharmacokinetic properties, and reduce potential side effects .
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Combination Therapies: Investigation of synergistic effects when used in combination with established therapeutic agents.
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Metal Complexation: Studies on the coordination chemistry of this compound with various metal ions, which may enhance or modify its biological activities .
Future Research Directions
Several promising avenues for future research include:
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Targeted Drug Delivery Systems: Development of delivery systems to enhance the specificity and efficacy of compounds containing the tetrahydropyrimidine scaffold.
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Computational Studies: Advanced molecular modeling and simulation studies to predict biological activities and guide synthetic efforts.
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Green Synthesis Methods: Development of environmentally friendly synthesis methods with improved yields and reduced waste.
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Expanded Biological Screening: Comprehensive evaluation against a wider range of biological targets to uncover new therapeutic applications.
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